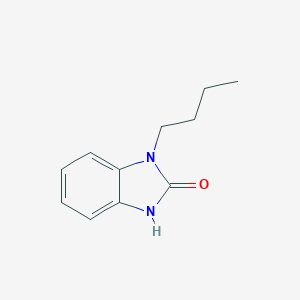

1-butyl-1,3-dihydro-2H-benzimidazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAMRRQTIRIFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401272781 | |

| Record name | 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77557-02-9 | |

| Record name | 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77557-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butyl 1,3 Dihydro 2h Benzimidazol 2 One and Its Derivatives

Classical and Conventional Synthetic Routes to Benzimidazol-2-ones

The traditional synthesis of the benzimidazol-2-one (B1210169) core, a necessary precursor or analogue to the title compound, relies on well-established cyclization reactions. These methods, while effective, often involve harsh reagents and conditions.

Cyclocarbonylation of 1,2-Diaminobenzenes

A primary and widely utilized method for constructing the benzimidazol-2-one scaffold is the cyclocarbonylation of o-phenylenediamines (1,2-diaminobenzenes). researchgate.net This approach involves treating the diamine with a suitable one-carbon carbonyl source, which facilitates the formation of the cyclic urea (B33335) structure. For the specific synthesis of 1-butyl-1,3-dihydro-2H-benzimidazol-2-one, the starting material would be N-butyl-o-phenylenediamine.

A variety of carbonylating agents can be employed for the cyclocarbonylation step, each with distinct advantages and disadvantages.

1,1′-Carbonyldiimidazole (CDI) : CDI is a versatile and safer alternative to phosgene (B1210022) for preparing compounds with carbonyl groups. koreascience.krchemicalbook.comwikipedia.org It reacts with ortho-substituted anilines, such as o-phenylenediamine (B120857), to induce intramolecular ring formation, yielding benzimidazolones. koreascience.kr The reaction of CDI with two equivalents of an N,N-disubstituted aniline (B41778) results in a urea compound, whereas reaction with a mono-substituted aniline favors the formation of a substituted benzimidazolone through intramolecular cyclization. koreascience.kr

Phosgene (COCl₂) : Historically, phosgene has been used for the preparation of benzimidazolones from o-phenylenediamine. google.com However, due to its extreme toxicity and the corrosive nature of the hydrogen chloride byproduct, its use has significantly declined in modern synthesis. google.comsigmaaldrich.com Phosgene is a highly reactive gas, which allows reactions to proceed under milder conditions compared to its substitutes, but its hazardous nature often outweighs this benefit. sigmaaldrich.com

Triphosgene (B27547) (Bis(trichloromethyl) carbonate, BTC) : Triphosgene is a stable, crystalline solid that serves as a safer and more easily handled substitute for phosgene gas. scientific.netdocumentsdelivered.comnih.govwikipedia.org It decomposes to release phosgene in situ, minimizing the risks associated with handling gaseous phosgene. wikipedia.org Several studies report the successful synthesis of 2-benzimidazolone by reacting o-phenylenediamine with triphosgene, highlighting it as a more environmentally friendly option. scientific.netdocumentsdelivered.com It is widely used in organic synthesis for creating various functional groups, including ureas from amines. nih.govnih.gov

The following table summarizes the use of different carbonylating agents in the synthesis of the benzimidazolone scaffold.

Table 1: Comparison of Carbonylating Agents for Benzimidazolone Synthesis

| Carbonylating Agent | Starting Material | Key Features | Reference(s) |

|---|---|---|---|

| 1,1′-Carbonyldiimidazole (CDI) | o-Phenylenediamine | Safe, versatile, promotes intramolecular cyclization. | koreascience.kr |

| Phosgene | o-Phenylenediamine | Highly reactive, hazardous, corrosive byproduct. | google.com |

| Triphosgene (BTC) | o-Phenylenediamine | Solid, safer phosgene substitute, environmentally friendlier. | scientific.netdocumentsdelivered.com |

Significant research has focused on optimizing the cyclocarbonylation reaction to improve yield, purity, and sustainability. A notable advancement is the translation of the CDI-promoted cyclocarbonylation of o-phenylenediamine from batch to flow conditions. nih.govnih.gov This approach was optimized using a Design of Experiment (DoE) methodology, which systematically varies parameters like temperature, flow rate, and reagent concentration to find the most efficient reaction conditions. nih.gov The flow chemistry setup allowed for a multigram-scale synthesis of benzimidazol-2-one in high yield and purity. nih.govnih.gov For instance, by pumping solutions of o-phenylenediamine and CDI through a heated coil reactor, the reaction parameters were fine-tuned to maximize product output. nih.gov

Table 2: Optimization of CDI-Promoted Benzimidazol-2-one Synthesis

| Parameter | Range Studied | Optimal Condition | Outcome | Reference(s) |

|---|---|---|---|---|

| Temperature | 110–210 °C | Not specified | Optimized for yield and purity | nih.gov |

| Flow Rate | 0.05–0.5 mL min⁻¹ | Not specified | Enabled efficient mixing and reaction time control | nih.gov |

| CDI Equivalents | 1.1–5.0 | Not specified | Crucial for driving the reaction to completion | nih.gov |

| System | Batch vs. Flow | Flow | Higher productivity, purity, and yield | nih.govnih.gov |

Cyclization of Substituted Phenyl Ureas

Another classical route involves the intramolecular cyclization of substituted phenyl ureas. researchgate.net This method is particularly relevant when the desired substitution pattern is already present on the urea precursor. For the synthesis of this compound, this would entail the cyclization of a compound like N-(2-aminophenyl)-N'-butylurea. The reaction of o-phenylenediamine with urea at elevated temperatures is a direct way to form the parent 1,3-dihydro-2H-benzimidazol-2-one. google.comnih.gov The presence of an ortho-amino group on a phenylurea facilitates a 5-membered ring formation via an intramolecular carbonyl substitution reaction. koreascience.kr

Curtius Reactions of Anthranilic Acids or Phthalic Anhydrides

The Curtius rearrangement provides an alternative pathway to the benzimidazolone scaffold. researchgate.net This reaction involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, into an isocyanate. nih.govorganic-chemistry.org The isocyanate is a key intermediate that can undergo intramolecular cyclization to form a cyclic urea. nih.gov

In the context of benzimidazolone synthesis, starting from an anthranilic acid derivative, a Curtius rearrangement can generate an ortho-amino-phenyl isocyanate. This intermediate can then cyclize intramolecularly to afford the benzimidazolone ring system. nih.gov The rearrangement proceeds with full retention of the migrating group's stereochemistry and is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis. nih.govwikipedia.org

Advanced and Green Synthetic Approaches

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable and efficient synthetic methods. chemmethod.com These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. chemmethod.com

Advanced methodologies such as flow chemistry and microwave-assisted synthesis have been applied to the production of benzimidazole (B57391) derivatives. nih.govnih.gov Flow chemistry, as discussed in the optimization of cyclocarbonylation, offers enhanced control and scalability. nih.govnih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for benzimidazole synthesis, often under solvent-free conditions, which contributes to the sustainability of the process. nih.gov

Green chemistry approaches for benzimidazolone synthesis include using water as a solvent, employing recyclable catalysts, and performing reactions under solvent-free conditions. chemmethod.comnih.govdigitellinc.com The use of triphosgene instead of phosgene is also considered a step towards a greener process due to its reduced handling risk. scientific.netdocumentsdelivered.com These modern strategies represent a significant move towards more environmentally benign and efficient manufacturing of this important heterocyclic core.

Transition-Metal-Catalyzed Cyclization and Coupling Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of benzimidazolone synthesis. Transition-metal catalysis, particularly with palladium and copper, has provided powerful tools for these transformations, enabling high efficiency and regioselectivity. More recently, earth-abundant metals like nickel, iron, and cobalt have emerged as sustainable alternatives.

Palladium catalysts are highly effective for constructing benzimidazolone heterocycles through C-N cross-coupling reactions. These methods often exhibit high functional group tolerance and provide direct, selective access to complex products from simple starting materials. nih.govacs.org

One prominent strategy involves a cascade of two distinct chemoselective C-N bond-forming events mediated by a single palladium catalyst. nih.govacs.org This approach couples monosubstituted ureas with 1,2-dihaloaromatic systems. nih.gov The process relies on the selective oxidative addition of the palladium catalyst into the more reactive carbon-halogen bond (e.g., C-Br over C-Cl), followed by a preferential C-N bond formation with the primary urea nitrogen. acs.org Subsequent intramolecular coupling yields the final benzimidazolone product with predictable and high regioselectivity. nih.govnih.gov Researchers found that a catalyst system based on the BrettPhos ligand was uniquely capable of performing both coupling steps of the cascade efficiently. nih.gov

Another innovative palladium-catalyzed method is the rearrangement of N-(2-aminophenyl)-N-allyl-amides. This protocol was successfully used to synthesize 1-propenyl-1,3-dihydro-benzimidazol-2-one. nih.gov The reaction proceeds by mixing the amide substrate with a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a ligand like Xantphos in the presence of a base like sodium tert-butoxide (NaOᵗBu). nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Benzimidazolones

| Catalyst System | Starting Materials | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pd(II) precatalyst / BrettPhos | Monosubstituted urea, 1-bromo-2-chloro-4-fluorobenzene | 5-Fluoro-substituted benzimidazolone | A single catalyst promotes a cascade of two C-N couplings, yielding the product as a single regioisomer. nih.gov | nih.govacs.org |

| [Pd₂(dba)₃] / XPhos or RuPhos | ortho-Haloanilides | N-Aryl benzimidazoles | An efficient method for creating N-aryl benzimidazoles in regioisomerically pure form. mit.edudeepdyve.com | mit.edudeepdyve.com |

| Pd(PPh₃)₂Cl₂ / Xantphos | N-(2-aminophenyl)-N-allyl-amide | 1-Propenyl-1,3-dihydro-benzimidazol-2-one | Synthesis is achieved via a palladium-catalyzed rearrangement reaction. nih.gov | nih.gov |

Copper-based catalysts offer a cost-effective and environmentally benign alternative to palladium for the synthesis of benzimidazolones. These systems are particularly useful for intramolecular C-N bond formation and for synthesizing unsymmetrically substituted derivatives.

A novel method utilizes visible light to promote the copper-catalyzed C-N coupling of monosubstituted benzimidazolones with various bromides. rsc.org This approach employs a catalytic amount of copper(I) bromide (CuBr) without any additional ligands to couple monosubstituted benzimidazolones with primary alkyl, allyl, and benzyl (B1604629) bromides. rsc.org The reaction proceeds under mild conditions and demonstrates a significant improvement in yield over traditional base-mediated substitution reactions. rsc.org

Copper catalysts are also effective in one-pot, two-fold C-N bond formation protocols to produce N-alkyl substituted benzimidazoquinazolinones, a related class of heterocycles. nih.govresearchgate.net This highlights the robustness of copper catalysis in facilitating complex cyclization reactions. nih.govresearchgate.net Mechanistic studies on copper(I)-catalyzed intramolecular N-arylation suggest that the reaction pathway can be influenced by the choice of ancillary ligands and that the catalyst can be inhibited by the product, which has led to the development of improved protocols with very low catalyst loadings. rsc.orgresearchgate.net

Table 2: Examples of Copper-Catalyzed Synthesis of Benzimidazolones

| Catalyst System | Starting Materials | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| CuBr / Visible Light | Monosubstituted benzimidazolone, Primary/Allyl/Benzyl bromide | Unsymmetrical 1,3-substituted-1,3-dihydro-benzimidazolones | First reported use of photoinduced copper catalysis for this synthesis; proceeds with high yields (up to 99%) without a co-additive ligand. rsc.org | rsc.org |

| Cu₂O / DMEDA | N-(2-iodoaryl)benzamidine | Benzimidazole derivatives | Reaction proceeds efficiently in water, highlighting an environmentally friendly approach. acs.org | acs.org |

| Copper salt / K₃PO₄ | N-substituted o-phenylenediamines, sulfonyl azides, terminal alkynes | 1,2-disubstituted benzimidazoles | A one-pot, three-component coupling reaction using a low-cost copper salt and a weak base. nih.gov | nih.gov |

The use of earth-abundant first-row transition metals like nickel, iron, and cobalt in catalysis is a growing area of interest for sustainable chemical synthesis.

Nickel-based catalysis has been reported for the synthesis of benzimidazole derivatives through acceptorless dehydrogenative coupling and borrowing hydrogen approaches. Using a stable and inexpensive Ni(II)-catalyst with a tetraaza macrocyclic ligand, a wide variety of polysubstituted benzimidazoles can be prepared from the dehydrogenative coupling of alcohols with 1,2-diaminobenzene.

Iron-catalyzed methodologies provide an environmentally friendly and economical route to benzimidazoles and related heterocycles. Iron salts like FeCl₃ have been used to catalyze the tandem imination, cyclization, and aerial oxidation of o-phenylenediamines with various aldehydes to produce benzimidazole scaffolds. Iron has also been used for the synthesis of the related 2-benzoxazolone structure via oxidative cyclocarbonylation of o-aminophenol.

Cobalt-based catalysts have been employed for the sustainable synthesis of benzimidazoles through the redox-economical coupling of o-nitroanilines and alcohols. This approach uses a commercially available cobalt catalyst to facilitate a hydrogen autotransfer process, avoiding the need for external redox reagents. Additionally, multifunctional cobalt catalysts have been developed for the one-pot reductive coupling of dinitroarenes with aldehydes in water, demonstrating high conversion and selectivity under mild conditions.

Table 3: Overview of Ni-, Fe-, and Co-Based Catalysis for Benzimidazole Synthesis

| Metal Catalyst | Synthetic Approach | Reactants | Key Features |

|---|---|---|---|

| Nickel | Dehydrogenative Coupling / Borrowing Hydrogen | Alcohols, 1,2-diaminobenzene or 2-nitroanilines | Sustainable approach using a bench-stable, inexpensive Ni(II)-catalyst. |

| Iron | Tandem Imination-Cyclization-Oxidation | o-Phenylenediamines, Aldehydes | Environmentally friendly, uses an inexpensive and readily available catalyst (FeCl₃). |

| Cobalt | Reductive Coupling / Hydrogen Autotransfer | o-Nitroanilines, Alcohols or Dinitroarenes, Aldehydes | Sustainable redox-economical process; can be performed in water with high selectivity. |

Decarbonylative Ring Contraction Strategies

A practical and novel method for accessing a variety of benzimidazol-2-ones involves the decarbonylative ring contraction of corresponding quinoxalinediones. This strategy provides a new route for the synthesis of N-alkyl-substituted benzimidazol-2-ones. The reaction is typically performed using a base, such as potassium hydroxide (B78521) (KOH), in a solvent like dimethyl sulfoxide (B87167) (DMSO). This transformation is noteworthy as it represents an interesting interconversion of heterocyclic rings to generate the desired benzimidazolone core. The utility of this method has been demonstrated in the synthesis of the drug flibanserin, which contains a benzimidazol-2-one motif.

Reductive Cyclocondensation Methods

Reductive cyclocondensation is a classical and effective strategy for synthesizing the benzimidazolone scaffold. A common approach involves the reaction of an appropriately substituted o-nitroaniline derivative. For instance, the synthesis of a 2-benzimidazolone scaffold can be achieved from 2-nitroaniline (B44862) and dimethyl carbonate via a hydrosilylation reaction catalyzed by copper. Another pathway involves the in-situ reduction of a nitro group in a precursor molecule, followed by cyclization. For example, domperidone, a drug containing the benzimidazolone structure, can be synthesized from an o-amino substituted nitrobenzene (B124822) derivative which undergoes reduction and subsequent cyclization. researchgate.net This highlights the utility of the nitro group as a masked amino group that can be revealed at a key step to facilitate the ring-forming condensation.

Base-Mediated Intramolecular N-Arylation in Aqueous Media

An environmentally and economically valuable method for synthesizing the benzimidazole ring system involves a direct base-mediated intramolecular N-arylation reaction that proceeds without a transition-metal catalyst. mdpi.com This strategy has been successfully applied to the cyclization of N-(2-iodoaryl)benzamidine derivatives to form benzimidazoles. mdpi.com

The reaction is typically carried out using a base such as potassium carbonate (K₂CO₃) in water at an elevated temperature. mdpi.com Although the reaction can proceed without a catalyst, it has been noted that the presence of a copper catalyst can significantly accelerate the transformation. mdpi.com Nevertheless, the ability to form the C-N bond in moderate to high yields using only a simple inorganic base in water makes this a highly attractive green chemical process. mdpi.com In other related cyclizations, strong non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be highly effective in promoting the final ring-closing step to form the benzimidazole core. acs.orgnih.gov

Table 4: Base-Mediated Intramolecular Cyclization

| Substrate | Base | Solvent | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-(2-iodophenyl)benzamidine | K₂CO₃ | Water | Achieved 80% yield without any transition-metal catalyst, demonstrating a green synthetic route. mdpi.com | mdpi.com |

| N-arylamidoxime precursor | DBU | Chlorobenzene | DBU was found to be a highly efficient base for the acylation-cyclization process, yielding the product in over 89% yield. acs.orgnih.gov | acs.orgnih.gov |

| N-arylamidoxime precursor | KOH | Acetonitrile | Potassium hydroxide was an effective alternative base, providing the benzimidazole product in moderate yields (57-70%). acs.orgnih.gov | acs.orgnih.gov |

Phase Transfer Catalysis for N-Alkylation

Phase Transfer Catalysis (PTC) represents a highly effective methodology for the N-alkylation of benzimidazol-2-ones. This technique facilitates the reaction between two reactants located in different immiscible phases (typically solid-liquid or liquid-liquid) through the use of a phase-transfer catalyst that transports one reactant across the phase boundary to react with the other. acsgcipr.org For the N-alkylation of the benzimidazol-2-one core, this typically involves the deprotonation of the N-H group by a solid inorganic base (like potassium carbonate) in a non-polar organic solvent, with the catalyst facilitating the transfer of the resulting anion into the organic phase to react with an alkyl halide. acsgcipr.orgresearchgate.net

Key advantages of PTC include the use of milder and more environmentally compatible inorganic bases, the ability to use a broader range of solvents beyond polar aprotics, and often solvent-free conditions, enhancing process productivity. acsgcipr.org Tetrabutylammonium bromide (TBAB) is a commonly employed catalyst in these reactions. researchgate.nettandfonline.com

Research has demonstrated the alkylation of 5-nitro-benzimidazol-2-one with various alkylating agents, such as benzyl chloride and allyl bromide, under liquid-solid PTC conditions using potassium carbonate as the base and TBAB as the catalyst in N,N-dimethylformamide (DMF). researchgate.net This method has been successfully used to synthesize a range of N-mono- and N,N-disubstituted benzimidazol-2-one derivatives with excellent yields. researchgate.net The efficiency of PTC has been shown to be superior to conventional methods, significantly accelerating reaction rates. researchgate.net For instance, the reaction of 5-nitrobenzimidazol-2-one with picolyl chloride required heating at 70°C for 24 hours to achieve dialkylation, demonstrating that reaction conditions can be tuned to control the degree of substitution. researchgate.net

Table 1: Examples of N-Alkylation of Benzimidazol-2-one Derivatives using Phase Transfer Catalysis

| Substrate | Alkylating Agent | Catalyst/Base/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 5-Nitrobenzimidazol-2-one | Benzyl Chloride | TBAB / K₂CO₃ / DMF | Room Temp, 6h | 1,3-Dibenzyl-5-nitrobenzimidazol-2-one | researchgate.net |

| 5-Nitrobenzimidazol-2-one | Allyl Bromide | TBAB / K₂CO₃ / DMF | Room Temp, 6h | 1,3-Diallyl-5-nitrobenzimidazol-2-one | researchgate.net |

| 5-Nitrobenzimidazol-2-one | 2-Picolyl Chloride | TBAB / K₂CO₃ / DMF | 70°C, 24h | 5-Nitro-1,3-dipicolylbenzimidazol-2-one | researchgate.net |

| 1,3-dihydro-2H-benzimidazol-2-one | Various Alkyl Halides | PTC Conditions | Not specified | N-mono and N,N'-disubstituted derivatives | researchgate.net |

Flow Chemistry Applications in Benzimidazol-2-one Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of pharmaceutical compounds, including the benzimidazol-2-one scaffold. nih.govresearchgate.net This approach offers significant advantages over traditional batch processing, such as superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety when handling hazardous reagents or intermediates, and improved scalability and productivity. nih.govacs.org

A notable application is the synthesis of the core benzimidazol-2-one structure via the cyclocarbonylation of o-phenylenediamine with 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This reaction was successfully translated from batch to a continuous flow process and optimized using Design of Experiments (DoE). The optimized flow protocol enabled a multigram-scale synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one, a key intermediate in drug discovery, achieving a 99% yield and a productivity of 15 grams per day. nih.gov

Flow chemistry is also particularly advantageous for reactions involving hazardous reagents like hydrogen gas. The formation of the benzimidazole ring via catalytic hydrogenation of an aromatic nitro compound was transitioned from a batch reactor to a continuous flow system (H-Cube), which eliminated safety concerns associated with hydrogen gas and pyrophoric catalysts at scale. acs.org This transition resulted in a remarkable 1200-fold increase in space-time yield compared to the batch process. acs.org Other applications include multi-step telescoped syntheses where intermediates are not isolated, further streamlining the production of complex molecules. nih.govacs.org For instance, a three-step flow synthesis involving an initial alkylation of a benzimidazole derivative has been reported. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become an instrumental technique for accelerating the synthesis of heterocyclic compounds, including benzimidazol-2-one and its derivatives. jocpr.com Compared to conventional heating methods, microwave irradiation offers several distinct advantages: rapid and uniform volumetric heating, significantly reduced reaction times (from hours to minutes), higher product yields, and often cleaner reaction profiles with fewer byproducts. jocpr.comarkat-usa.orgmdpi.com

This technology has been applied to various steps in benzimidazole synthesis. researchgate.netdergipark.org.tr For example, the benzimidazolone core itself has been synthesized by reacting isatoic anhydride (B1165640) with trimethyl silyl (B83357) azide in DMF at 130°C under microwave irradiation for just 20 minutes. researchgate.net The resulting core can then be functionalized in subsequent steps. researchgate.net

Solvent-free, or "dry media," conditions are often employed in microwave-assisted synthesis, aligning with the principles of green chemistry. mdpi.comnih.gov The condensation of N-phenyl-o-phenylenediamine with benzaldehyde (B42025) to form 1,2-disubstituted benzimidazoles was achieved in only 5 minutes at 60°C under microwave irradiation in the absence of a solvent, using just 1% mol of Er(OTf)₃ as a catalyst, with yields reaching up to 99%. mdpi.comnih.gov Similarly, the use of ionic liquids as catalysts under microwave conditions has proven effective for the synthesis of 1,2-disubstituted benzimidazoles, offering high efficiency and an environmentally benign procedure. researchgate.net The combination of microwave heating with solid supports like montmorillonite (B579905) K10 clay has also been used for the cyclocondensation reactions that form the benzimidazole ring. scispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |

|---|---|---|---|---|

| Synthesis of 2-aryl-1H-benzimidazoles | Reflux for 48h | 280 W, 12 min, 110°C | Drastic reduction in reaction time | arkat-usa.org |

| Synthesis of 1-phenyl-2-Aryl(alkyl) Benzimidazoles | Conventional heating, hours | 5-10 min, 60°C | Shorter time, high yields (86-99%) | mdpi.com |

| Synthesis of fluorinated triazolothiadiazole | 2h at 85°C | 5 min at 50°C (70 W) | Time and energy efficiency | researchgate.net |

| Synthesis of 2-acetyl benzimidazole from 2(α-hydroxyethyl)benzimidazole | Conventional oxidation | Microwave oven at 40% power for 4 min | Rapid, efficient, hazard-free | derpharmachemica.com |

Solid Phase Synthetic Strategies

Solid-phase synthesis is a powerful strategy that facilitates the construction of large libraries of organic molecules by anchoring a starting material to an insoluble polymer resin. The key advantage of this approach is the simplification of the purification process; excess reagents and byproducts are simply washed away from the resin-bound product after each reaction step. The final compound is then cleaved from the solid support.

This methodology has been applied to the synthesis of peptidomimetics containing heterocyclic scaffolds that are structurally analogous to benzimidazol-2-one, such as imidazolidin-2-one. mdpi.com For example, peptidomimetics have been assembled on Rink Amide MBHA resin using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. mdpi.com A two-step procedure for creating peptidomimetics containing a cyclic threonine was developed, which involved an epoxide opening reaction on the solid support. mdpi.com

While specific examples detailing the solid-phase synthesis of this compound are not prevalent, the general principles are directly applicable. A benzimidazol-2-one core could be attached to a suitable resin, followed by sequential reactions, such as N-alkylation with butyl bromide, to introduce the desired functionalities. This approach would be particularly valuable for creating a diverse library of N-substituted or ring-functionalized benzimidazol-2-one analogues for screening purposes, as it allows for the systematic variation of different building blocks in a high-throughput manner.

Synthetic Routes to Specific Functionalized this compound Analogues

Synthesis of N-Alkyl Substituted Derivatives, including Butyl Analogues

The introduction of alkyl substituents, including butyl groups, onto the nitrogen atoms of the 1,3-dihydro-2H-benzimidazol-2-one core is a common synthetic transformation. The most direct method involves the N-alkylation of the parent benzimidazol-2-one, which contains acidic N-H protons. This reaction is typically carried out by treating the heterocycle with an alkylating agent, such as an alkyl halide (e.g., 1-bromobutane (B133212) for the butyl analogue), in the presence of a base. nih.govgoogle.com

A variety of conditions have been developed to achieve this transformation. A common approach uses a base like sodium carbonate or potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). researchgate.netnih.gov For instance, a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, with alkyl chains ranging from one to seven carbons (including butyl), were prepared by reacting the starting benzimidazole with the corresponding alkyl bromide in DMSO with sodium carbonate. nih.govacs.org Phase Transfer Catalysis (PTC), as described in section 2.2.5, is also a highly effective method for these alkylations. researchgate.net

The synthesis can be controlled to produce either N-mono- or N,N'-disubstituted products depending on the stoichiometry of the reagents and the reaction conditions. researchgate.net

Table 3: Examples of Synthesized N-Alkyl Benzimidazole and Benzimidazolone Derivatives

| Starting Material | Alkylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(Substituted phenyl)-1H-benzimidazole | Ethyl bromide | Na₂CO₃ / DMSO, Ice bath | N-ethyl derivative | nih.gov |

| 2-(Substituted phenyl)-1H-benzimidazole | C3-C7 bromides (e.g., 1-bromobutane) | Na₂CO₃ / DMSO, Room Temp. | N-propyl to N-heptyl derivatives | nih.govacs.org |

| 5-Nitrobenzimidazol-2-one | Propargyl bromide | PTC: TBAB / K₂CO₃ / DMF | 1,3-Dipropargyl-5-nitrobenzimidazol-2-one | researchgate.net |

| 1,3-dihydro-2H-benzimidazol-2-one | Various alkyl halides | PTC conditions | N-mono and N,N'-disubstituted derivatives | researchgate.net |

| 2-Iodoanilines and ureas | Cu-catalyzed C-N coupling | One-pot cascade reaction | N-alkyl substituted benzimidazolones | nih.gov |

Introduction of Nitro and Nitramino Functionalities

The introduction of nitro (—NO₂) and nitramino (—NHNO₂) functionalities onto the benzimidazol-2-one scaffold is a key strategy for synthesizing energetic materials, as these groups significantly increase the nitrogen and oxygen content of the molecule. mdpi.comresearchgate.net

Direct nitration of the aromatic ring of 1,3-dihydro-2H-benzimidazol-2-one is typically achieved using strong nitrating agents. A one-pot procedure to produce 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) involves treating the parent compound with a mixture of potassium nitrate (B79036) (KNO₃) and concentrated sulfuric acid (H₂SO₄). mdpi.com The reaction mixture is slowly heated to 60°C to facilitate the introduction of three nitro groups onto the benzene (B151609) ring. mdpi.com

Nitramine derivatives are subsequently synthesized from amino-substituted precursors. For example, 5-amino-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one can be converted into a nitramine. mdpi.com An efficient nitration system for this N-nitration is a 40% solution of dinitrogen pentoxide (N₂O₅) in nitric acid (HNO₃) within a methylene (B1212753) chloride medium. This method was found to be more effective and cleaner than traditional nitric and sulfuric acid mixtures for creating the nitramine functionality. mdpi.com The introduction of these energetic groups provides a pathway to novel compounds with specific high-energy properties. researchgate.net

Table 4: Synthesis of Nitro and Nitramino Benzimidazol-2-one Derivatives

| Target Functionality | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Trinitration | 1,3-dihydro-2H-benzimidazol-2-one | KNO₃ / H₂SO₄ (98%), heated to 60°C | 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) | mdpi.com |

| Nitramine Formation | 5-NHR-substituted 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-ones | 40% N₂O₅/HNO₃ in CH₂Cl₂ | 5-N(NO₂)R-substituted 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-ones | mdpi.com |

Preparation of Chalcogen Counterparts (e.g., Thiones)

The synthesis of benzimidazole-2-thiones, the sulfur analogs of benzimidazol-2-ones, is a significant area of research, providing access to compounds with distinct chemical properties and applications. Various synthetic routes have been developed to replace the carbonyl oxygen with a sulfur atom, typically involving the reaction of o-phenylenediamine precursors with sulfur-containing reagents or the direct thionation of a pre-formed benzimidazolone.

A prevalent method involves the reaction of a macrocyclic aminal, such as 16H,13H-5:12,7:14-dimethanedibenzo[d,i]- researchgate.nettandfonline.comnih.govnih.gov tetraazecine, with various nucleophiles in the presence of carbon disulfide (CS₂). nih.govresearchgate.net This reaction provides a pathway to 1,3-disubstituted-1,3-dihydro-2H-benzimidazole-2-thiones. nih.govresearchgate.net For instance, the reaction with n-butanol in the presence of CS₂ yields 1,3-bis(butoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione. nih.gov The reaction conditions and yields for various alcohol nucleophiles have been optimized, demonstrating the versatility of this approach for creating a library of thione derivatives. nih.govresearchgate.net The infrared spectra of these compounds clearly show the presence of the C=S group with characteristic vibrations around 1098-1108 cm⁻¹. nih.gov

Another strategy involves the direct alkylation of 1H-benzo[d]imidazole-2(3H)-thione. nih.gov This method allows for the introduction of substituents onto the sulfur atom. For example, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with a butyl halide can yield 2-(butylthio)-1H-benzo[d]imidazole. nih.gov Furthermore, intramolecular cyclization can be achieved; reacting 1H-benzo[d]imidazole-2(3H)-thione with 1,3-dibromopropane (B121459) leads to the formation of the fused thiazine (B8601807) ring system, 3,4-dihydro-2H- researchgate.nettandfonline.comthiazino[3,2-a]benzimidazole. nih.gov

One-pot syntheses have also been developed for fused tricyclic benzimidazole–thiazinone derivatives. nih.gov This involves the reaction between 1H-benzo[d]imidazole-2-thiol and substituted trans-acrylic acids using a coupling reagent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.gov This method avoids complex purification processes associated with by-products from other coupling agents. nih.gov

Table 1: Synthesis of Representative Benzimidazole-2-thione Derivatives

| Product | Starting Materials | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,3-bis(butoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione | Macrocyclic aminal (DMDBTA) and n-butanol | Carbon disulfide (CS₂) | - | nih.gov |

| 1,3-bis(ethoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione | Macrocyclic aminal (DMDBTA) and ethanol | Carbon disulfide (CS₂), reflux | - | nih.govresearchgate.net |

| 2-(Butylthio)-1H-benzo[d]imidazole | 1H-benzo[d]imidazole-2(3H)-thione and butyl halide | Alkylation reaction | - | nih.gov |

| 3,4-Dihydro-2H- researchgate.nettandfonline.comthiazino[3,2-a]benzimidazole | 1H-benzo[d]imidazole-2(3H)-thione | 1,3-dibromopropane, triethylamine, ethanol | - | nih.gov |

| Fused tricyclic benzimidazole–thiazinone derivatives | 1H-benzo[d]imidazole-2-thiol and trans-acrylic acids | TBTU, DIPEA, DMF, room temperature | Moderate | nih.gov |

Strategies for Late-Stage Functionalization

Late-stage functionalization is a powerful strategy in medicinal and materials chemistry that involves introducing chemical modifications at a late step in a synthetic sequence. This approach allows for the rapid generation of a diverse range of analogs from a common, complex intermediate, thereby efficiently exploring the structure-activity relationship. For the this compound scaffold, late-stage functionalization typically involves reactions at the aromatic ring or at the N-H position if it is not already substituted.

One common strategy begins with a functionalized benzimidazolone core that can be further modified. For example, a 6-nitro-1,3-disubstituted-benzimidazol-2-one can be synthesized and then reduced to the corresponding 6-amino derivative using reagents like stannous chloride (SnCl₂). nih.gov This amino group serves as a versatile handle for a variety of subsequent transformations. It can be reacted with different aromatic sulfonyl chlorides in the presence of a base like pyridine (B92270) to yield a series of sulfonamide derivatives. nih.gov This method was used to synthesize a library of 6-sulfonamido-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one analogs. nih.gov

Another effective approach for late-stage functionalization involves the use of a key intermediate like 2-chloromethyl benzimidazole. nih.gov This intermediate is synthesized by refluxing benzene-1,2-diamine with 2-chloroacetic acid in hydrochloric acid. nih.gov The resulting 2-chloromethyl group is a reactive electrophile that can be displaced by various nucleophiles. Substituted amines or alcohols can be reacted with 2-chloromethyl benzimidazole in the presence of potassium iodide (KI) and potassium hydroxide (KOH) to generate a diverse set of N- or O-linked derivatives. nih.gov This method has been successfully employed to synthesize compounds such as N-[(1H-benzimidazol-2-yl)-methyl]-4-methoxyaniline and N-[(1H-benzimidazol-2-yl)-methyl]-cyclohexanamine. nih.gov

The aza-Michael addition is another valuable tool for late-stage modification. rsglobal.plneliti.com Benzimidazol-2-ones can react with α,β-unsaturated carbonyl compounds in a polar solvent like DMF under reflux conditions. rsglobal.pl This reaction allows for the introduction of various substituted side chains onto the nitrogen atoms of the benzimidazolone ring, creating novel 1,3-disubstituted derivatives. rsglobal.plneliti.com

Table 2: Examples of Late-Stage Functionalization Strategies for Benzimidazolone Scaffolds

| Core Intermediate | Reaction Type | Reagents/Conditions | Functionalized Products | Reference |

|---|---|---|---|---|

| 6-Amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | Sulfonylation | Aromatic sulfonyl chlorides, DMAP, pyridine, THF | 6-Sulfonamide derivatives | nih.gov |

| 2-Chloromethyl benzimidazole | Nucleophilic Substitution | Substituted amines/alcohols, KI, KOH, ethanol, reflux | N- or O-alkylated/arylated derivatives | nih.gov |

| Benzimidazol-2-one | Aza-Michael Addition | α,β-Unsaturated carbonyl compounds, DMF, reflux | 1,3-Disubstituted derivatives with carbonyl side chains | rsglobal.plneliti.com |

Synthetic Challenges and Future Directions in Benzimidazol-2-one Synthesis

The synthesis of benzimidazol-2-ones, while well-established, presents several challenges that continue to drive the development of new methodologies. Key challenges include the need for harsh reaction conditions, the formation of by-products, and issues with regioselectivity, particularly in the synthesis of unsymmetrically N,N'-disubstituted derivatives. researchgate.net Traditional methods often require strong bases, high temperatures, or costly catalysts, which can limit their applicability and environmental friendliness. researchgate.netorganic-chemistry.org For example, the alkylation of benzimidazol-2-one can lead to a mixture of N-mono- and N,N'-disubstituted products, necessitating difficult purification steps. researchgate.net

Future directions in benzimidazol-2-one synthesis are focused on overcoming these challenges by developing more efficient, selective, and sustainable methods. A significant trend is the move towards metal-free synthesis. organic-chemistry.org For instance, intramolecular N-arylations of ureas can be achieved using a simple combination of KOH and DMSO at near-ambient temperatures, offering high yields and broad functional group tolerance. organic-chemistry.org Another metal-free approach utilizes solid carbon dioxide as a C1 building block for preparing urea derivatives, which can then be cyclized to form benzimidazolones at atmospheric pressure and room temperature. organic-chemistry.org

The development of novel catalytic systems is another major area of research. Copper-catalyzed reactions, such as the coupling of 2-iodoacetanilides with aqueous ammonia (B1221849) followed by cyclization, provide a mild route to the benzimidazolone core. organic-chemistry.org Palladium catalysis has been effectively used for urea cyclization reactions and for the cascade C-N bond-forming processes that allow for the predictable construction of complex, unsymmetrical benzimidazolones from simple starting materials. organic-chemistry.org

One-pot procedures and multicomponent reactions are gaining traction as they improve operational simplicity and reduce waste. nih.govorganic-chemistry.org The synthesis of fused benzimidazole-thiazinone derivatives via a one-pot reaction using TBTU as a coupling reagent exemplifies this trend. nih.gov Furthermore, novel synthetic strategies based on molecular rearrangements, such as the conversion of quinoxalinones to benzimidazolones, are being explored to provide access to new and diverse molecular architectures. rsc.org These advanced methods aim to provide more direct, atom-economical, and environmentally benign pathways to this important class of heterocyclic compounds.

Advanced Spectroscopic and Spectrometric Analysis of 1 Butyl 1,3 Dihydro 2h Benzimidazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by mapping the chemical environments of their constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H-NMR spectrum of 1-butyl-1,3-dihydro-2H-benzimidazol-2-one provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aromatic protons of the benzimidazole (B57391) core and the aliphatic protons of the N-butyl group.

The aromatic region typically displays a complex multiplet pattern arising from the four protons on the benzene (B151609) ring. These protons, designated as H-4, H-5, H-6, and H-7, exhibit chemical shifts in the downfield region, generally between δ 7.0 and 7.5 ppm, which is characteristic of aromatic protons. The specific splitting patterns are a result of spin-spin coupling with adjacent protons.

The aliphatic protons of the butyl group give rise to four distinct signals in the upfield region of the spectrum. The methylene (B1212753) group directly attached to the nitrogen atom (N-CH₂) appears as a triplet, typically around δ 3.9-4.1 ppm, due to coupling with the adjacent methylene group. The subsequent methylene protons (CH₂-CH₂-CH₃) appear as a multiplet (sextet) around δ 1.7-1.8 ppm. The next methylene group (CH₂-CH₃) also presents as a multiplet (sextet) in the range of δ 1.4-1.5 ppm. Finally, the terminal methyl group (CH₃) resonates as a triplet at approximately δ 0.9-1.0 ppm. The integration of these signals confirms the presence of 2, 2, 2, and 3 protons, respectively, corresponding to the butyl chain. A broad singlet corresponding to the N-H proton of the imidazole (B134444) ring is also typically observed in the downfield region, though its chemical shift can be variable and it may be broadened or exchangeable with deuterium oxide (D₂O).

Table 1: ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | m | 4H | Ar-H (H-4, H-5, H-6, H-7) |

| ~3.9 - 4.1 | t | 2H | N-CH₂ |

| ~1.7 - 1.8 | m | 2H | N-CH₂-CH₂ |

| ~1.4 - 1.5 | m | 2H | CH₂-CH₃ |

| ~0.9 - 1.0 | t | 3H | CH₃ |

| Variable | br s | 1H | N-H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. m = multiplet, t = triplet, br s = broad singlet.

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butyl group.

The carbonyl carbon (C=O) of the imidazol-2-one ring is characteristically found in the most downfield region of the spectrum, typically around δ 155-160 ppm. The aromatic carbons of the benzimidazole ring give rise to several signals in the range of δ 110-140 ppm. The two quaternary carbons of the benzene ring fused to the imidazole ring (C-3a and C-7a) are expected to have distinct chemical shifts from the protonated aromatic carbons (C-4, C-5, C-6, and C-7).

The aliphatic carbons of the N-butyl group appear in the upfield region. The carbon of the methylene group attached to the nitrogen (N-CH₂) is typically observed around δ 40-45 ppm. The subsequent methylene carbons resonate at approximately δ 30-32 ppm and δ 19-21 ppm, while the terminal methyl carbon (CH₃) appears at around δ 13-15 ppm.

Table 2: ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C=O (C-2) |

| ~110 - 140 | Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a) |

| ~40 - 45 | N-CH₂ |

| ~30 - 32 | N-CH₂-CH₂ |

| ~19 - 21 | CH₂-CH₃ |

| ~13 - 15 | CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For the butyl group, cross-peaks would be observed between the N-CH₂ protons and the N-CH₂-CH₂ protons, between the N-CH₂-CH₂ protons and the CH₂-CH₃ protons, and between the CH₂-CH₃ protons and the terminal CH₃ protons. This confirms the sequence of the alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the protonated carbons in both the aromatic and aliphatic regions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the cyclic urea (B33335) (imidazol-2-one) is typically observed in the region of 1700-1720 cm⁻¹. The N-H stretching vibration of the secondary amine in the imidazole ring usually appears as a broad band in the range of 3100-3300 cm⁻¹.

Aromatic C-H stretching vibrations are expected to be observed as a series of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl group will appear as strong bands in the region of 2850-2960 cm⁻¹. Aromatic C=C stretching vibrations typically give rise to one or more bands in the 1450-1600 cm⁻¹ region. Finally, C-N stretching vibrations are expected in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3300 | Medium, Broad | N-H Stretch |

| >3000 | Weak | Aromatic C-H Stretch |

| ~2850 - 2960 | Strong | Aliphatic C-H Stretch |

| ~1700 - 1720 | Strong | C=O Stretch (Amide) |

| ~1450 - 1600 | Medium | Aromatic C=C Stretch |

| ~1200 - 1350 | Medium | C-N Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzimidazole chromophore.

Typically, benzimidazole derivatives exhibit two main absorption bands in the UV region. These correspond to π → π* transitions within the aromatic system. For this compound, one would expect to see a strong absorption band (λmax) around 270-280 nm and another, often weaker, band at a slightly shorter wavelength. The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| λmax (nm) | Solvent | Type of Transition |

| ~270 - 280 | Ethanol/Methanol (B129727) | π → π |

| Shorter wavelength band | Ethanol/Methanol | π → π |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. The molecular formula of this compound is C₁₁H₁₄N₂O, which corresponds to a molecular weight of 190.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation pattern would provide valuable structural information. A common fragmentation pathway for N-alkylated compounds is the cleavage of the alkyl chain. The loss of a propyl radical (•C₃H₇) from the butyl group would result in a significant fragment ion at m/z 147. Another prominent fragmentation would be the loss of butene (C₄H₈) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 134, corresponding to the protonated benzimidazol-2-one (B1210169) core. Further fragmentation of the benzimidazole ring system would also be expected.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular Ion) |

| 147 | [M - C₃H₇]⁺ |

| 134 | [M - C₄H₈]⁺ (McLafferty rearrangement) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules. In ESI-MS analysis, the sample is dissolved in a polar, volatile solvent and pumped through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions from the analyte molecules.

For this compound, analysis via ESI-MS in positive ion mode is expected to primarily yield the protonated molecular ion, [M+H]⁺. Given the compound's molecular weight of approximately 190.24, this would correspond to a peak at a mass-to-charge ratio (m/z) of approximately 191.25. The presence of two nitrogen atoms in the benzimidazolone core makes the molecule susceptible to protonation. Depending on the instrument conditions, other adducts, such as the sodium adduct [M+Na]⁺, might also be observed.

While specific experimental ESI-MS data for this compound is not widely published, analysis of analogous benzimidazolone derivatives shows that the molecular ion is typically observed as the base peak. lookchem.com

Table 1: Expected ESI-MS Data for this compound

| Ion Species | Expected m/z |

|---|---|

| [M+H]⁺ | ~191.25 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental formulas.

The theoretical exact mass of this compound (C₁₁H₁₄N₂O) can be calculated by summing the exact masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915). The calculated monoisotopic mass for the protonated molecule, [C₁₁H₁₅N₂O]⁺, serves as a benchmark for experimental verification. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Table 2: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₁H₁₄N₂O | [M+H]⁺ | 191.11844 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values serves to confirm the compound's elemental composition and purity.

For this compound, with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol , the theoretical elemental composition can be calculated as follows: nist.gov

Carbon (C): (11 * 12.011) / 190.24 * 100% = 69.45%

Hydrogen (H): (14 * 1.008) / 190.24 * 100% = 7.41%

Nitrogen (N): (2 * 14.007) / 190.24 * 100% = 14.72%

Oxygen (O): (1 * 15.999) / 190.24 * 100% = 8.41%

Table 3: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 69.45 | |

| Hydrogen (H) | 7.41 | |

| Nitrogen (N) | 14.72 |

Note: Experimental values are determined in a laboratory setting and would be entered in the "Experimental %" column for comparison.

Computational Chemistry and Theoretical Studies of 1 Butyl 1,3 Dihydro 2h Benzimidazol 2 One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study benzimidazole (B57391) derivatives to predict their geometric and electronic properties. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are employed to determine optimized molecular parameters. researchgate.net

Studies on the related compound N-butyl-1H-benzimidazole have shown that the butyl substituent does not significantly alter the core structure of the benzimidazole ring. mdpi.com The bond lengths within the benzimidazole core remain similar to the parent molecule. mdpi.com For instance, the C-N bond lengths in the heterocyclic ring are calculated to be around 1.38 Å. mdpi.com The butyl group itself adopts a stable conformation with C-C bond lengths of approximately 1.53 Å. mdpi.com Conformational analysis of similar heterocyclic systems indicates that different orientations of substituents can be evaluated to identify the most stable conformer, which is crucial for understanding the molecule's reactivity and interactions. researchgate.net

Table 1: Selected Optimized Bond Lengths for N-butyl-1H-benzimidazole (A Related Structure) Data derived from DFT/B3LYP/6-311++G(d,p) calculations.

| Bond | Calculated Bond Length (Å) |

| C1-N26 | 1.389 |

| C2-N27 | 1.385 |

| C7-N26 | 1.377 |

| C7-N27 | 1.306 |

| C13-C16 (butyl) | 1.534 |

| C16-C19 (butyl) | 1.533 |

| C19-C22 (butyl) | 1.531 |

| Source: mdpi.com |

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. Theoretical calculations of vibrational spectra (FTIR) and electronic spectra (UV-Vis) are commonly performed.

For N-butyl-1H-benzimidazole, theoretical UV-Vis absorption spectra calculated using DFT show a peak at 248 nm, which aligns well with experimental findings. researchgate.netmdpi.com The theoretical vibrational frequencies calculated using DFT also show good agreement with experimental FTIR spectra, helping to assign specific vibrational modes, such as N-O stretching and benzimidazole skeleton vibrations in related derivatives. nih.gov This correspondence between theoretical and experimental spectra confirms the accuracy of the computed molecular structure. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. nih.gov

In studies of N-butyl-1H-benzimidazole, the HOMO and LUMO distributions have been calculated and visualized. mdpi.comnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be a good bioactive material. nih.gov For many benzimidazole derivatives, this energy gap is calculated to be less than 5 eV. nih.gov This analysis helps in understanding the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule, which are fundamental to its interaction with other chemical species. researchgate.netnih.gov

Table 2: Calculated Global Reactivity Descriptors for a Benzimidazole Derivative Data derived from DFT/B3LYP/6-31G* calculations.*

| Parameter | Value (eV) |

| EHOMO | -6.0254 |

| ELUMO | -0.5272 |

| Energy Gap (ΔE) | 5.4982 |

| Hardness (η) | 2.7491 |

| Softness (σ) | 0.1819 |

| Chemical Potential (μ) | -3.2763 |

| Electronegativity (χ) | 3.2763 |

| Source: nih.gov |

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines charge transfer, orbital interactions, and the delocalization of electron density, which are crucial for understanding molecular stability. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. semanticscholar.org It is widely used in drug discovery to understand how a molecule might interact with a biological target. semanticscholar.org

For benzimidazole derivatives, molecular docking studies have been performed against various protein targets to explore their potential as inhibitors. nih.govresearchgate.net These simulations calculate a binding affinity, usually expressed in kcal/mol, which indicates the strength of the interaction. semanticscholar.org A more negative binding affinity suggests a more stable ligand-protein complex. nih.gov

A key outcome of molecular docking is the identification of the binding site on the protein and the specific amino acid residues involved in the interaction. nih.gov The simulations reveal the types of interactions that stabilize the complex, which can include:

Hydrogen bonds: Crucial for specificity and strength. semanticscholar.orgsemanticscholar.org

Pi-Pi stacking: Interactions between aromatic rings. researchgate.net

Pi-Alkyl interactions: Interactions between an aromatic ring and an alkyl group. semanticscholar.org

Van der Waals forces: General non-specific interactions. semanticscholar.org

In docking studies of various benzimidazole compounds, specific residues within the active sites of target proteins have been identified as critical for binding. nih.govsemanticscholar.org For instance, interactions with amino acids like Tyrosine, Phenylalanine, and Arginine are often observed. semanticscholar.org By identifying these putative binding sites and interaction patterns, researchers can understand the potential mechanism of action for compounds like 1-butyl-1,3-dihydro-2H-benzimidazol-2-one and guide the design of more potent derivatives. semanticscholar.org

Table 3: Example of Molecular Docking Results for a Benzimidazole Derivative with Beta-Tubulin (PDB ID: 1SA0)

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| BI-02 | -8.50 | THR A:340, TYR A:312 | Hydrogen Bond |

| PHE A:296 | Pi-Pi | ||

| ILE A:341 | Pi-Sigma | ||

| PHE A:343, PHE A:351 | Pi-Alkyl | ||

| Source: semanticscholar.org |

Ligand Binding Affinity Predictions

Computational methods, particularly molecular docking, are instrumental in predicting the binding affinity of ligands to target receptors, offering insights into potential therapeutic efficacy. For derivatives of the 1,3-dihydro-2H-benzimidazol-2-one scaffold, these studies are crucial for identifying promising candidates for various biological targets.

In one such in silico study, the binding affinities of several benzimidazole derivatives were evaluated against the adenosine (B11128) deaminase (ADA) active site. niscpr.res.in Among the tested compounds, 1-Butyl-1H-benzoimidazol-2-ylamine was identified as a moderate inhibitor of ADA activity with a Ki of 149 μM, confirmed through subsequent in vitro assays. niscpr.res.in Another derivative, 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazol-2-one, demonstrated the highest binding affinity and acted as a strong inhibitor. niscpr.res.in These findings were further supported by spectrofluorometry, which confirmed the active site binding potential. niscpr.res.in

Another study focused on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives and their affinity for the 5-HT4 receptor. Research indicated that the nature of substituents on the benzimidazole ring significantly influences binding affinity. For instance, compounds with an isopropyl substituent at the 3-benzimidazole position showed moderate and selective 5-HT4 affinity. Notably, the presence of a butyl substituent was found to be a favorable pattern for 5-HT4 antagonism.

The table below summarizes the binding affinities of selected benzimidazole derivatives as reported in computational and experimental studies.

| Compound Name | Target | Predicted Binding Affinity / Activity | Reference |

| 1-Butyl-1H-benzoimidazol-2-ylamine | Adenosine Deaminase (ADA) | Moderate inhibitor (Ki = 149 μM) | niscpr.res.in |

| 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazol-2-one | Adenosine Deaminase (ADA) | Strong inhibitor (Ki = 20 μM) | niscpr.res.in |

| Isopropyl-substituted benzimidazol-2-one (B1210169) derivative | 5-HT4 Receptor | Moderate and selective affinity | |

| Butyl-substituted benzimidazol-2-one derivative | 5-HT4 Receptor | Favorable for antagonism |

These predictive studies are vital for rational drug design, allowing for the prioritization of derivatives with the highest potential for strong and selective target binding before undertaking extensive synthesis and experimental testing.

Molecular Dynamics (MD) Simulations for System Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. For benzimidazol-2-one derivatives, MD simulations provide critical insights into the stability of ligand-protein complexes, confirming the interactions predicted by molecular docking and assessing how these interactions behave in a dynamic, solvated environment.

In a study involving newly synthesized 1,3-dihydro-2H-benzimidazol-2-one derivatives, MD simulations were performed to explore the stability of the complexes formed between the most active compound and its biological targets. tandfonline.comnih.gov The simulations revealed that the compound formed a stable complex with its target, GALR3, validating the docking results. tandfonline.comnih.gov Such studies often analyze metrics like the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) to quantify the stability of the system.

Another computational study on benzimidazole derivatives targeting the Cathepsin L-like proteinase of Fasciola hepatica also employed MD simulations. researchgate.net The most potent compound identified through docking was subjected to MD simulations to confirm the stability of the protein-ligand complex. researchgate.net Similarly, research on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives as CRF-1 receptor antagonists used MD simulations to prove that the interactions between the target protein and the ligands were stable, with conformational changes falling within acceptable limits for small proteins. nih.gov

The general findings from these simulations indicate that benzimidazol-2-one derivatives can form stable and lasting interactions within the binding pockets of their respective protein targets, reinforcing their potential as viable drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazol-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzimidazol-2-one and its analogs, QSAR models are invaluable for predicting the activity of unsynthesized compounds and for guiding the design of more potent derivatives.

Numerous QSAR studies have been successfully conducted on benzimidazole derivatives for a range of biological activities. In one study, a 2D-QSAR model was developed for 131 benzimidazole derivatives to predict their half-maximal inhibitory concentration (IC50) against the MDA-MB-231 breast cancer cell line. researchgate.netvjs.ac.vn This model demonstrated strong predictive power, with a squared correlation coefficient (R²) of 0.904. researchgate.net The model was subsequently used to predict the IC50 values of newly synthesized benzimidazoles, showing good correlation between predicted and experimental values. researchgate.netvjs.ac.vn

In another example, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) were performed on substituted benzimidazole derivatives as Angiotensin II-AT1 receptor antagonists. nih.gov The resulting CoMFA and CoMSIA models were statistically significant, with leave-one-out validation correlation coefficients (q²) of 0.613 and 0.622, respectively. nih.gov These models helped identify key structural features essential for antagonistic activity, such as the importance of lipophilicity and hydrogen bonding at specific positions on the benzimidazole ring. nih.gov

Similarly, 3D-QSAR models were generated for 1,2-diaryl-1H-benzimidazole derivatives as selective JNK3 inhibitors. nih.gov The predictive CoMFA and CoMSIA models (q²=0.795 and q²=0.700, respectively) were used to understand the affinity of different functional groups on the inhibitors. nih.gov

The table below presents statistical parameters from a representative QSAR study on benzimidazole derivatives.

| QSAR Model | Validation Parameter | Value | Reference |

| 2D-QSAR (Anticancer) | Squared Correlation Coefficient (R²) | 0.904 | researchgate.net |

| 2D-QSAR (Anticancer) | Concordance Correlation Coefficient (CCC) | 0.867 | researchgate.net |

| 3D-QSAR CoMFA (AngII-AT1 Antagonist) | LOO Correlation Coefficient (q²) | 0.613 | nih.gov |

| 3D-QSAR CoMSIA (AngII-AT1 Antagonist) | LOO Correlation Coefficient (q²) | 0.622 | nih.gov |

| 3D-QSAR CoMFA (JNK3 Inhibitor) | LOO Correlation Coefficient (q²) | 0.795 | nih.gov |

| 3D-QSAR CoMSIA (JNK3 Inhibitor) | LOO Correlation Coefficient (q²) | 0.700 | nih.gov |

These QSAR studies consistently demonstrate the utility of computational modeling in elucidating the structural requirements for the biological activity of benzimidazole-based compounds, thereby accelerating the drug discovery process.

In Silico Pharmacokinetic Studies (Computational Absorption, Distribution, Metabolism, Excretion Predictions)

In silico pharmacokinetic studies, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are essential in the early stages of drug discovery to evaluate the drug-like properties of a compound. These computational models predict how a molecule will behave in the body, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures.

For derivatives of 1,3-dihydro-2H-benzimidazol-2-one, several in silico ADME studies have been conducted. A computational pharmacokinetic analysis of newly synthesized 1,3-dihydro-2H-benzimidazol-2-one-based molecules demonstrated that the compounds possessed drug-like properties. tandfonline.comnih.gov Such studies typically evaluate parameters against established criteria like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

In a study of benzimidazole derivatives and their cobalt coordination compounds, ADME analysis was performed using the SwissADME service to create bioavailability radars. nih.gov These radars provide a visual representation of a molecule's drug-likeness. The study also predicted properties such as gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov

Another investigation involving eleven synthesized benzimidazole derivatives used tools like DATA Warrior and SwissADME for ADMET (ADME and Toxicity) predictions. researchgate.net The results indicated that all the tested substances adhered to Lipinski's Rule of Five, suggesting good absorption and distribution properties. researchgate.net

The table below provides a sample of ADME parameters often predicted for benzimidazole derivatives.

| Property | Description | Typical Favorable Range (e.g., Lipinski's Rule) |

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of O-H and N-H bonds. | < 5 |

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | < 10 |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | High |

| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross into the brain. | Varies based on target |

These computational predictions are a critical filter in modern drug discovery, ensuring that compounds like this compound and its analogs are evaluated not only for their primary activity but also for their potential to become effective and safe medicines.

Chemical Reactivity and Derivatization Strategies for 1 Butyl 1,3 Dihydro 2h Benzimidazol 2 One

Alkylation Reactions of Benzimidazol-2-one (B1210169) Nucleus

The nitrogen atoms of the benzimidazol-2-one nucleus are amenable to alkylation. In 1-butyl-1,3-dihydro-2H-benzimidazol-2-one, the N1-position is already occupied by a butyl group, leaving the N3-position as the primary site for further alkylation. These reactions are typically carried out in the presence of a base to deprotonate the N-H group, thereby increasing its nucleophilicity, followed by treatment with an alkylating agent.

Phase transfer catalysis (PTC) is an effective method for the alkylation of benzimidazol-2-ones. researchgate.netresearchgate.net For instance, the alkylation of 5-nitrobenzimidazol-2-one has been successfully performed using various alkylating agents in the presence of potassium carbonate (K₂CO₃) and tetra-n-butylammonium bromide (TBAB) as the catalyst in dimethylformamide (DMF). researchgate.net This method generally leads to the formation of 1,3-dialkylated products when an excess of the alkylating agent is used. researchgate.net

A study on N-alkylation of benzimidazoles in an SDS-aqueous basic medium demonstrated that less reactive alkyl bromides, such as butyl bromide, require elevated temperatures (around 60°C) to achieve clean transformation to the N-1 alkylated product in excellent yields. lookchem.com While this study focused on the initial alkylation of the benzimidazole (B57391) core, the principles apply to the subsequent alkylation of a mono-substituted derivative like the target compound. The reaction of this compound with an alkyl halide (R-X) under basic conditions would yield the 1-butyl-3-alkyl-1,3-dihydro-2H-benzimidazol-2-one.

Table 1: Representative Alkylation Reactions on the Benzimidazol-2-one Nucleus

| Starting Material | Alkylating Agent | Catalyst/Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 5-nitro-1H-benzimidazol-2(3H)-one | Benzyl (B1604629) chloride | K₂CO₃ / TBAB | DMF | Room Temp | 1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one | researchgate.net |

| Benzimidazole | Butyl bromide | 50% aq. NaOH / SDS | Water | 60°C | 1-Butyl-1H-benzimidazole | lookchem.com |

| 1,3-dihydro-2H-benzimidazol-2-one | Various alkyl halides | K₂CO₃ / TBAB | DMF | - | N,N'-disubstituted benzimidazol-2-ones | researchgate.net |

Acylation Reactions

Acylation of the benzimidazol-2-one nucleus typically occurs at the nitrogen atoms. For this compound, acylation would take place at the N3 position. These reactions introduce an acyl group (R-C=O) and are fundamental for building more complex molecular architectures.

Copper-catalyzed C–N bond formation represents a modern approach to acylation. For example, benzimidazoles can react with phenylacetic acids in the presence of a copper catalyst (CuBr) and a base (pyridine) to yield N-acylated tertiary amides. rsc.org Another approach involves chloroacetylation of the benzimidazole N-H group, followed by reaction with various amines to create N-substituted derivatives. nih.gov Applying this to the target compound, reaction with an acyl chloride (e.g., acetyl chloride) or a carboxylic anhydride (B1165640) in the presence of a suitable base would yield 1-acetyl-3-butyl-1,3-dihydro-2H-benzimidazol-2-one.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the benzimidazol-2-one ring system is a key reaction for introducing substituents onto the benzene (B151609) portion of the molecule. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards attack by nucleophiles. youtube.com

For the benzimidazole core, position 2 is prone to nucleophilic attack. chemicalbook.com For instance, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide. ijdrt.com However, for SNAr on the benzene ring, the reaction typically requires activating groups such as a nitro group. nih.govnih.gov A study demonstrated that 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular SNAr of the nitro group with N-pendant alkoxides under mild conditions. nih.gov